2-Methoxy-5-nitroisonicotinaldehyde
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Overview
Description
2-Methoxy-5-nitroisonicotinaldehyde is an organic compound with a molecular formula of C7H6N2O4 It is a derivative of isonicotinaldehyde, featuring both methoxy and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-nitroisonicotinaldehyde typically involves the nitration of 2-methoxyisonicotinaldehyde. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-nitroisonicotinaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as a solvent.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 2-Methoxy-5-aminoisonicotinaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-Methoxy-5-nitroisonicotinic acid.
Scientific Research Applications
2-Methoxy-5-nitroisonicotinaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes and pigments, as well as in the synthesis of other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-nitroisonicotinaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to potential biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-nitroaniline: Similar in structure but with an amino group instead of an aldehyde group.
2-Methoxy-5-nitrobenzaldehyde: Similar in structure but lacks the isonicotinyl moiety.
2-Methoxy-5-nitropyridine: Similar in structure but with a pyridine ring instead of an isonicotinyl ring.
Properties
Molecular Formula |
C7H6N2O4 |
---|---|
Molecular Weight |
182.13 g/mol |
IUPAC Name |
2-methoxy-5-nitropyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H6N2O4/c1-13-7-2-5(4-10)6(3-8-7)9(11)12/h2-4H,1H3 |
InChI Key |
GSCIONWATUPTAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=C1)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
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